molecular formula C11H15BrO2S B8648236 Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate CAS No. 1361386-46-0

Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate

Cat. No. B8648236
M. Wt: 291.21 g/mol
InChI Key: KDLLDSDZHKCIKW-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

N-bromosuccinimide (18.5 g, 0.103 mol) was added to a solution of methyl 5-tert-butyl-3-methylthiophene-2-carboxylate (109b) (20 g, 0.09 mol) and AIBN (0.774 g, 0.0047 mol) in CCl4 (200 mL). The mixture was refluxed for 2 h, cooled to room temperature and filtered. The filtrate was concentrated under vacuum and the obtained residue was purified by flash column chromatography (silica, 95:5 hexanes-/dichloromethane) to afford methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate (109c) (11 g, 40%) as a pale yellow liquid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]([C:13]1[S:17][C:16]([C:18]([O:20][CH3:21])=[O:19])=[C:15]([CH3:22])[CH:14]=1)([CH3:12])([CH3:11])[CH3:10].CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:22][C:15]1[CH:14]=[C:13]([C:9]([CH3:12])([CH3:11])[CH3:10])[S:17][C:16]=1[C:18]([O:20][CH3:21])=[O:19]

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(S1)C(=O)OC)C
Name
Quantity
0.774 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by flash column chromatography (silica, 95:5 hexanes-/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(SC(=C1)C(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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